1-Palmitoyl-2-linoleoyl-rac-glycerol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXWJFFKLMLOHO-BCTRXSSUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334362 |

Source

|

| Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73649-99-7 |

Source

|

| Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for 1-Palmitoyl-2-linoleoyl-rac-glycerol. This diacylglycerol is a significant component of various natural lipids and serves as a crucial intermediate in lipid metabolism. A detailed examination of its chemical structure is presented, alongside methodologies for its synthesis, purification, and characterization using modern analytical techniques. This document is intended to be a valuable resource for professionals in lipid research and drug development, offering detailed experimental protocols and structured data for practical application.

Chemical Structure and Properties

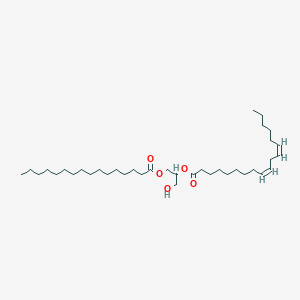

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. The designation "rac-" (racemic) indicates that it is a mixture of the two enantiomers, (R)- and (S)-, at the central carbon of the glycerol moiety.

The palmitoyl (B13399708) group is a saturated 16-carbon fatty acyl chain, while the linoleoyl group is an 18-carbon polyunsaturated fatty acyl chain with two cis double bonds. The presence of both saturated and unsaturated fatty acids gives this molecule amphipathic properties.

Below is a diagram illustrating the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C37H68O5 | [1] |

| Molecular Weight | 592.9 g/mol | [1] |

| IUPAC Name | [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate and [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Appearance | Not specified, likely a colorless to yellowish oil | |

| Solubility | Soluble in chloroform (B151607) and other organic solvents |

Synthesis and Purification

The synthesis of structured diacylglycerols like this compound can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis.[2][3][4] A general workflow for the enzymatic synthesis is outlined below.

Experimental Protocol: Enzymatic Esterification

This protocol describes a general method for the synthesis of this compound using a lipase (B570770) catalyst.[5][6]

-

Reactant Preparation: A mixture of glycerol, palmitic acid, and linoleic acid is prepared in a suitable organic solvent (e.g., hexane) in a molar ratio that favors the formation of the desired diacylglycerol.

-

Enzymatic Reaction: A specific lipase, such as a 1,3-specific lipase, is added to the reactant mixture. The reaction is carried out at a controlled temperature (typically 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Enzyme Removal: After the reaction is complete, the immobilized lipase is removed by filtration.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, which will contain a mixture of mono-, di-, and triglycerides, is then purified using column chromatography on silica gel. A gradient elution system, for example, with a hexane-diethyl ether mixture, can be used to separate the diacylglycerol fraction.[7]

Structural Elucidation and Characterization

The precise structure of this compound is confirmed through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fatty acid composition of diacylglycerols. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques.[8][9]

Expected Fragmentation Pattern:

In positive ion mode ESI-MS, diacylglycerols typically form adducts with cations such as H+, Na+, or NH4+. Tandem mass spectrometry (MS/MS) of the precursor ion will result in characteristic fragmentation patterns, primarily through the neutral loss of the fatty acyl chains.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

| [M+H]+ (593.5) | 337.3 | Loss of linoleic acid (C18H32O2) |

| 313.3 | Loss of palmitic acid (C16H32O2) | |

| [M+Na]+ (615.5) | 359.3 | Loss of linoleic acid |

| 335.3 | Loss of palmitic acid |

Note: The m/z values are predicted based on the molecular formula and may vary slightly depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the positions of the fatty acyl chains and the stereochemistry of the double bonds in the linoleoyl group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Glycerol CH₂O (sn-1) | 4.15 - 4.30 | dd |

| Glycerol CHO (sn-2) | 5.05 - 5.20 | m |

| Glycerol CH₂OH (sn-3) | 3.65 - 3.80 | d |

| Linoleoyl =CH | 5.30 - 5.45 | m |

| Linoleoyl =CH-CH₂-= | 2.75 - 2.85 | t |

| Palmitoyl/Linoleoyl α-CH₂ | 2.25 - 2.35 | t |

| Palmitoyl/Linoleoyl (CH₂)n | 1.20 - 1.40 | m |

| Palmitoyl/Linoleoyl CH₃ | 0.85 - 0.95 | t |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Palmitoyl/Linoleoyl C=O | 172 - 174 |

| Linoleoyl =CH | 127 - 131 |

| Glycerol CHO (sn-2) | 70 - 72 |

| Glycerol CH₂O (sn-1) | 63 - 65 |

| Glycerol CH₂OH (sn-3) | 61 - 63 |

| Linoleoyl =CH-CH₂-= | 25 - 26 |

| Palmitoyl/Linoleoyl α-CH₂ | 34 - 35 |

| Palmitoyl/Linoleoyl (CH₂)n | 22 - 32 |

| Palmitoyl/Linoleoyl CH₃ | 14 |

Note: These chemical shifts are predicted based on known values for similar lipid structures and may vary depending on the solvent and experimental conditions.[10][11][12]

Chromatographic Analysis

Chromatographic methods are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of diacylglycerol isomers.[1][13]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Gas Chromatography (GC):

To determine the fatty acid composition, the diacylglycerol is first hydrolyzed, and the resulting free fatty acids are derivatized to their fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC.

-

Derivatization: Transesterification using methanolic HCl or BF₃-methanol.

-

Column: A polar capillary column (e.g., a wax-type column).

-

Carrier Gas: Helium or Hydrogen.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and analytical methodologies for this compound. The combination of enzymatic synthesis and advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and chromatography allows for the precise synthesis and characterization of this important diacylglycerol. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of lipid science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. ocl-journal.org [ocl-journal.org]

- 3. researchgate.net [researchgate.net]

- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic glycerolysis–interesterification of palm stearin–olein blend for synthesis structured lipid containing high mono- and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. magritek.com [magritek.com]

- 13. researchgate.net [researchgate.net]

Physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

An In-depth Technical Guide to the Physicochemical Properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Introduction

This compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with a palmitic acid residue at the sn-1 position and a linoleic acid residue at the sn-2 position. As a member of the lipid family, its physicochemical properties are of significant interest to researchers in the fields of biochemistry, cell biology, and drug development. Diacylglycerols are crucial intermediates in various metabolic pathways and also function as second messengers in cellular signaling. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental methodologies for their determination, and relevant biological context.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for this specific molecule is limited, and some values are computed.

| Property | Value | Source |

| Molecular Formula | C37H68O5 | [1] |

| Molecular Weight | 592.9 g/mol | [1][2] |

| IUPAC Name | [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | [1] |

| Physical Description | Data not available; likely a solid or viscous liquid at room temperature. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Data not available. Generally, diacylglycerols are soluble in nonpolar organic solvents like chloroform, hexane, and ethyl acetate, and sparingly soluble in polar solvents like ethanol (B145695) and insoluble in water. | [3] |

| Computed XLogP3 | 13.5 | [1][2] |

| Topological Polar Surface Area | 72.8 Ų | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for lipid analysis are applicable.

Synthesis

The synthesis of a related compound, 1-palmitoyl-3-stearoyl-rac-glycerol, provides a general framework that can be adapted. A multi-step process is typically employed:

-

Reaction of glycidyl (B131873) palmitate with a second fatty acid (in this case, a protected form of linoleic acid) in the presence of a catalyst like tetraethylammonium (B1195904) bromide.

-

The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for an extended period (e.g., 24 hours).

-

The resulting diacylglycerol is then purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a hexane/diethyl ether mixture)[4].

Determination of Physicochemical Properties

-

Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point and other phase transition temperatures of lipids[4]. Due to their high molecular weight and potential for decomposition at high temperatures, the boiling point of diacylglycerols is often not determined experimentally under standard pressure.

-

Solubility: Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing the point at which no more solute dissolves. This can be done visually or with the aid of spectroscopic techniques.

-

Density: The density of liquid lipids can be measured using a pycnometer or a digital density meter.

-

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are standard methods for the separation and identification of lipids, including diacylglycerols[5].

Relevance in Research and Drug Development

While specific signaling pathways for this compound are not well-documented, the closely related acetylated form, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , has been studied for its biological activities.

PLAG has been shown to have immunomodulatory effects and is being investigated for its therapeutic potential.[6][7] For instance, in breast cancer cells, PLAG can ameliorate the effects of Epidermal Growth Factor (EGF) by promoting the desensitization of its receptor (EGFR).[8] This action can reduce the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[8] The proposed mechanism involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), which accelerates the internalization and degradation of EGFR.[8]

The study of this compound and its derivatives is relevant for:

-

Lipidomics: Understanding the roles of specific diacylglycerol species in cellular metabolism and signaling.

-

Drug Delivery: Lipids are fundamental components of various drug delivery systems, such as liposomes and lipid nanoparticles. Characterizing their physicochemical properties is essential for formulation development.

-

Therapeutic Development: As demonstrated by PLAG, modifications of the diacylglycerol structure can lead to compounds with potent biological activities, opening avenues for new therapeutic agents.[6][7][8]

References

- 1. This compound | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DG(16:0/18:2(9Z,12Z)/0:0) | C37H68O5 | CID 9543695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 2680-59-3,1-PALMITOYL-2-OLEOYL-3-LINOLEOYL-RAC-GLYCEROL | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its Acetylated Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , a well-studied acetylated derivative of 1-Palmitoyl-2-linoleoyl-rac-glycerol. Due to a greater availability of published research on PLAG, this document will detail its established cellular and signaling roles. This compound, as a diacylglycerol (DAG), is anticipated to function as a signaling molecule, primarily through the activation of protein kinase C (PKC) isoforms, a key mechanism in a multitude of cellular processes. However, specific, in-depth studies on the non-acetylated form are limited in the current body of scientific literature.

Executive Summary

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a synthetic monoacetyldiglyceride that has demonstrated significant biological activity in a range of preclinical and clinical studies.[1] It is recognized for its potent immunomodulatory, anti-inflammatory, and anti-cancer metastatic properties. This document provides a comprehensive overview of the cellular and molecular mechanisms of PLAG, with a focus on its impact on key signaling pathways. Quantitative data from various studies are summarized, and methodologies for key experiments are detailed to support further research and development.

Core Biological Roles and Mechanisms

PLAG exerts its effects through the modulation of several critical cellular signaling pathways. Its primary activities can be categorized into immunomodulation, inhibition of cancer metastasis, and hematopoietic regulation.

Immunomodulatory and Anti-Inflammatory Effects

PLAG has been shown to modulate immune responses by influencing cytokine production and immune cell activity. In healthy adults, oral supplementation with PLAG led to a significant decrease in the production of pro-inflammatory cytokines IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs).[1] It also resulted in a notable decrease in B cell proliferation.[1] Furthermore, PLAG has been observed to reduce hepatic injury in animal models by controlling neutrophil migration and reducing the levels of inflammatory cytokines.[2]

In a murine model of autoimmune arthritis and interstitial lung disease, PLAG administration attenuated lung inflammation and fibrosis.[3] This was associated with a reduction in GM-CSF+ neutrophil accumulation and a decrease in the expression of citrullinated histone 3, a marker of neutrophil extracellular traps (NETosis).[3] PLAG also downregulated the serum levels of IL-6 and TNF-α.[3]

Inhibition of Cancer Cell Metastasis

PLAG has demonstrated anti-metastatic properties, particularly in breast cancer cells. It has been shown to ameliorate Epidermal Growth Factor (EGF)-induced Matrix Metalloproteinase-9 (MMP-9) expression in MDA-MB-231 breast cancer cells.[4] The proposed mechanism involves the upregulation of thioredoxin-interacting protein (TXNIP), which in turn accelerates the internalization and degradation of the EGF receptor (EGFR).[4] This desensitization of EGFR signaling leads to a reduction in the activation of the transcription factor AP-1, which is crucial for MMP-9 expression.[4] Consequently, PLAG attenuates EGF-induced cancer cell mobility and invasiveness.[4]

Hematopoietic Regulation

PLAG has been reported to accelerate hematopoiesis.[1] In a murine model of 5-Fluorouracil (5-FU)-induced hematological toxicity, PLAG administration significantly reduced the duration of neutropenia and improved the nadirs of absolute neutrophil counts.[5][6] It also mitigated monocytopenia and thrombocytopenia induced by the chemotherapy agent.[5][6] The protective effects of PLAG were associated with a significant decrease in the plasma levels of the chemokines CXCL1 and CXCL2, as well as the inflammatory cytokine IL-6 and C-reactive protein (CRP).[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological effects of PLAG.

Table 1: Effects of PLAG on Immune Parameters in Healthy Adults [1]

| Parameter | PLAG Group (Change from Baseline) | Control Group (Change from Baseline) | p-value |

| IL-4 Production (PBMC) | Lower | - | <0.001 |

| IL-6 Production (PBMC) | Lower | - | <0.001 |

| B Cell Proliferation | Decreased Significantly | - | <0.05 |

| IgG (mg/dl) | -86.7 ± 184.5 | -73.5 ± 166.0 | NS |

| IgM (mg/dl) | -8.1 ± 51.9 | -8.1 ± 44.9 | NS |

| C3 (mg/dl) | -9.8 ± 12.4 | Unchanged | - |

NS: Not Significant

Table 2: Effects of PLAG on Cancer Cell Migration and Invasion [4]

| Treatment | Migrating Cells (Fold Change vs. Control) | Invading Cells (Fold Change vs. Control) | MMP-9 mRNA Expression (Fold Change vs. Control) | MMP-9 Protein Expression (Fold Change vs. Control) |

| EGF | Increased | Increased | Increased | Increased |

| EGF + PLAG (50 µg/ml) | Significantly Reduced (p<0.005 vs. EGF) | Significantly Reduced (p<0.005 vs. EGF) | Significantly Reduced (p<0.005 vs. EGF) | Significantly Reduced (p<0.005 vs. EGF) |

Table 3: Effects of PLAG on 5-FU-Induced Hematological Toxicity [5][6]

| Parameter | 5-FU Control | 5-FU + PLAG (200 mg/kg) | 5-FU + PLAG (400 mg/kg) |

| Severe Neutropenia Incidence | 100% | 0% | 0% |

| Duration of Neutropenia | - | Significantly Reduced | Significantly Reduced |

| Plasma CXCL1 Levels | Elevated | Significantly Decreased | Significantly Decreased |

| Plasma IL-6 Levels | Elevated | Significantly Decreased | Significantly Decreased |

Signaling Pathways and Experimental Workflows

PLAG-Mediated Attenuation of EGFR Signaling

The following diagram illustrates the proposed signaling pathway by which PLAG inhibits EGF-induced MMP-9 expression in breast cancer cells.

Caption: PLAG inhibits cancer cell metastasis by upregulating TXNIP, which enhances EGFR degradation and dampens downstream signaling.

Experimental Workflow for Assessing Anti-Metastatic Effects

The following diagram outlines a typical experimental workflow to investigate the anti-metastatic effects of a compound like PLAG.

Caption: A workflow for evaluating the anti-metastatic potential of PLAG, from in vitro cellular assays to in vivo models.

Experimental Protocols

The following are summaries of methodologies used in key experiments. These are not exhaustive, step-by-step protocols but provide a framework for experimental design.

Cell Culture and Treatment

MDA-MB-231 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[4] For experiments, cells are typically serum-starved for a period (e.g., 24 hours) before treatment. Cells are pre-treated with PLAG at various concentrations (e.g., 10-50 µg/ml) for a specified time (e.g., 1 hour) before stimulation with a growth factor like EGF.[4]

Cell Migration and Invasion Assays

-

Migration Assay: A Transwell chamber with a porous membrane is used. Cells, pre-treated as described above, are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., EGF). After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4]

-

Invasion Assay: This assay is similar to the migration assay, but the Transwell membrane is coated with a basement membrane matrix (e.g., Matrigel). This requires cells to degrade the matrix to move through the membrane, thus measuring their invasive potential.[4]

Gene Expression Analysis (RT-PCR)

Total RNA is extracted from treated cells using a suitable kit. RNA is reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is then performed using primers specific for the gene of interest (e.g., MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target gene is calculated using the ΔΔCt method.[4]

Protein Expression Analysis (Western Blotting)

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., MMP-9, EGFR, phospho-EGFR, TXNIP, β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

AP-1 Luciferase Reporter Assay

Cells are co-transfected with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. After transfection, cells are treated with PLAG and/or EGF. Cell lysates are then prepared, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.[4]

In Vivo Hepatitis Model

Concanavalin (B7782731) A (Con A) is used to induce immune-mediated liver injury in mice. PLAG is administered (e.g., orally) prior to the intravenous injection of Con A. Blood and liver tissues are collected at a specified time point after Con A injection. Plasma cytokine levels are measured by ELISA or multiplex assay. Liver tissues are processed for histological analysis (e.g., H&E staining) and for measuring mRNA and protein levels of inflammatory markers.[2]

Human Immunomodulation Study

A randomized, double-blind, placebo-controlled trial is conducted with healthy adult participants. Participants are assigned to receive either PLAG or a placebo (e.g., soybean oil) daily for a defined period (e.g., 4 weeks). Blood samples are collected at baseline and at the end of the intervention. Peripheral blood mononuclear cells (PBMCs) are isolated, and their proliferation and cytokine production (e.g., IL-4, IL-6) in response to stimuli are measured. Serum levels of immunoglobulins and complement factors are also assessed.[1]

Conclusion

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a promising bioactive lipid with multifaceted therapeutic potential. Its ability to modulate the immune system, inhibit cancer metastasis, and support hematopoiesis warrants further investigation for its development as a therapeutic agent in various diseases. The non-acetylated form, this compound, likely shares some of these activities through its role as a diacylglycerol, but further research is needed to elucidate its specific cellular functions. This technical guide provides a foundational understanding of the biological roles of PLAG and serves as a resource for researchers and drug development professionals in this field.

References

- 1. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetylated Diacylglycerol 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol in Autoimmune Arthritis and Interstitial Lung Disease in SKG Mice [mdpi.com]

- 4. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitigating Effect of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-Rac-Glycerol (PLAG) on a Murine Model of 5-Fluorouracil-Induced Hematological Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a crucial structured diacylglycerol (DAG) for research in cell signaling, lipid metabolism, and drug development. This document outlines both chemical and enzymatic synthesis strategies, with a focus on a proposed chemoenzymatic route that offers high specificity and yield. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and a key signaling pathway are presented to facilitate its practical application in a research setting.

Introduction to this compound

This compound is a specific 1,2-diacylglycerol isomer containing a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position of the glycerol (B35011) backbone. As a key second messenger, DAG plays a pivotal role in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isozymes. The specific fatty acid composition and positional distribution within the DAG molecule are critical determinants of its biological activity and metabolic fate. The availability of structurally well-defined DAGs like PLG is therefore essential for elucidating the nuanced roles of these lipid mediators in health and disease.

Synthesis Methodologies

The synthesis of structurally defined diacylglycerols such as PLG can be approached through chemical or enzymatic methods. While chemical synthesis offers versatility, it often involves multiple protection and deprotection steps, leading to lower overall yields and the potential for acyl migration. Enzymatic synthesis, particularly using regioselective lipases, provides a milder and more specific alternative, minimizing side reactions and simplifying purification.

This guide focuses on a proposed chemoenzymatic approach , which combines the advantages of both methodologies to achieve a highly pure product.

Proposed Chemoenzymatic Synthesis of this compound

The proposed synthesis involves a two-step process:

-

Enzymatic Esterification: Selective esterification of linoleic acid to the sn-2 position of a protected glycerol backbone using a specific lipase.

-

Chemical Acylation: Acylation of palmitic acid to the sn-1 position of the resulting monoacylglycerol derivative, followed by deprotection.

A plausible and efficient route involves the lipase-catalyzed alcoholysis of a triglyceride rich in linoleic acid (e.g., sunflower oil) with a protected glycerol, followed by the introduction of palmitic acid. However, for a more controlled synthesis starting from glycerol, the following chemoenzymatic protocol is proposed.

Detailed Experimental Protocols

Materials and Reagents

-

Glycerol

-

Linoleic Acid (≥98% purity)

-

Palmitic Acid (≥98% purity)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Solvents: Hexane (B92381), Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297), Methanol (B129727) (all analytical grade)

-

Silica (B1680970) Gel for column chromatography

-

Molecular Sieves (3 Å)

Step 1: Enzymatic Synthesis of 2-Linoleoyl-rac-glycerol

This step aims to selectively esterify linoleic acid to the secondary hydroxyl group of glycerol.

-

Reaction Setup: In a round-bottom flask, combine glycerol (1 equivalent) and linoleic acid (1.2 equivalents) in a minimal amount of a suitable organic solvent (e.g., 2-methyl-2-butanol) to facilitate mixing.

-

Enzyme Addition: Add immobilized CALB (10% w/w of total substrates) and activated molecular sieves to the reaction mixture.

-

Reaction Conditions: The reaction is carried out at 60°C with constant stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction, the enzyme is filtered off. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the 2-linoleoyl-rac-glycerol.

Step 2: Chemical Acylation with Palmitic Acid

-

Reaction Setup: Dissolve the purified 2-linoleoyl-rac-glycerol (1 equivalent) and palmitic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add DMAP (0.1 equivalents) and DCC (1.1 equivalents) to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purification of this compound

The crude product from Step 2 is purified using a two-step crystallization method to obtain high-purity 1,2-diacylglycerol.[1]

-

First Crystallization (Nonpolar Solvent): Dissolve the crude product in hexane at a 1:10 substrate-to-solvent ratio. Cool the solution to -40°C and hold for 18 hours. This step is effective in removing triacylglycerol and fatty acid ester byproducts.[1]

-

Second Crystallization (Polar Solvent): The solid fraction from the first step is then dissolved in methanol at a 1:12 substrate-to-solvent ratio. The solution is cooled to -20°C for 6 hours to crystallize the pure this compound.[1]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on literature values for similar structured lipids.

Table 1: Reaction Conditions and Expected Yields for the Synthesis of this compound

| Step | Method | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Enzymatic Esterification | Immobilized CALB | 60 | 24-48 | 60-70 |

| 2 | Chemical Acylation | DCC, DMAP | 0 to RT | 12-24 | 80-90 |

| 3 | Purification | Two-step Crystallization | -40 and -20 | 24 | >75 (overall) |

Table 2: Purity Analysis of Synthesized this compound

| Analytical Method | Expected Purity (%) | Key Parameters |

| HPLC-ELSD | >98 | Isocratic elution with hexane/isopropanol/acetic acid |

| ¹H NMR | >98 | Integration of characteristic proton signals |

| GC-FID (after derivatization) | >98 | Fatty acid methyl ester analysis |

Mandatory Visualizations

Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of kinases involved in a wide array of cellular processes including proliferation, differentiation, and apoptosis. The binding of DAG to the C1 domain of PKC recruits it to the cell membrane, leading to its activation.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and analysis of this compound for research applications.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound for research purposes. The proposed chemoenzymatic approach offers a reliable method for obtaining a high-purity product. The provided experimental protocols, expected quantitative data, and visual diagrams of the relevant signaling pathway and experimental workflow are intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, cell signaling, and drug discovery. The availability of well-characterized synthetic diacylglycerols like PLG is paramount for advancing our understanding of lipid-mediated cellular processes.

References

The Signaling Nexus of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule that, as a member of the DAG family, is presumed to play a crucial role in cellular signaling. Diacylglycerols are critical second messengers that modulate a variety of physiological and pathological processes, primarily through the activation of Protein Kinase C (PKC) isoforms and other downstream effectors. This technical guide provides a comprehensive overview of the known and potential signaling pathways associated with this compound. Due to a paucity of research on this exact molecule, this document extrapolates from the well-established principles of diacylglycerol signaling and incorporates findings from the closely related molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). This guide presents available data in structured tables, details relevant experimental methodologies, and provides visualizations of key signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Diacylglycerol Signaling

Diacylglycerols (DAGs) are lipid second messengers generated at the cell membrane through the hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The generation of DAG and inositol (B14025) 1,4,5-trisphosphate (IP3) from PIP2 is a fundamental step in signal transduction initiated by a wide array of extracellular stimuli, including hormones, neurotransmitters, and growth factors. While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains in the plasma membrane, where it recruits and activates a host of downstream effector proteins.

The specific fatty acid composition of a DAG molecule, such as this compound, can influence its signaling properties, including its affinity for different effector proteins and its metabolic fate. This specificity allows for a nuanced regulation of cellular responses.

Core Signaling Pathways

The primary signaling axis for diacylglycerols involves the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. Beyond PKC, DAGs are known to activate other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.

Protein Kinase C (PKC) Activation

Conventional and novel PKC isoforms possess a C1 domain that directly binds to DAG. This binding event, often in concert with an increase in intracellular calcium for conventional PKCs, induces a conformational change in the kinase, relieving autoinhibition and leading to its activation. Activated PKC then phosphorylates a wide range of substrate proteins, modulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

While specific data for this compound is limited, studies on the acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), suggest an involvement in atypical PKC (aPKC) activation, which in turn influences downstream pathways like STAT6 signaling.[1]

Figure 1. General Diacylglycerol-PKC Signaling Pathway.

RasGRP Activation

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras small GTPases. They possess a DAG-binding C1 domain and are recruited to the membrane upon DAG production. This recruitment and subsequent activation of Ras initiates the mitogen-activated protein kinase (MAPK) cascade, a critical pathway in cell proliferation and survival.[2][3] The activation of Ras by RasGRP provides a direct link between PLC activation and the MAPK pathway.[2]

Figure 2. DAG-Mediated RasGRP Activation Pathway.

Potential Signaling Roles Based on a Closely Related Molecule (PLAG)

Research on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has provided insights into how a structurally similar molecule can influence cellular signaling. These findings suggest potential, though unconfirmed, roles for this compound.

Attenuation of EGFR Signaling

Studies have shown that PLAG can ameliorate epidermal growth factor (EGF)-induced signaling by promoting the desensitization of the EGF receptor (EGFR).[4] PLAG was found to accelerate the internalization and degradation of EGFR, thereby reducing the downstream signaling that leads to the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell metastasis.[4] This suggests a potential anti-metastatic role for DAG analogs.

Figure 3. Postulated Attenuation of EGFR Signaling by a DAG Analog.

Immunomodulatory Effects

PLAG has also been shown to possess immunomodulatory properties. In a model of concanavalin (B7782731) A-induced hepatitis, PLAG was found to reduce the secretion of pro-inflammatory cytokines and modulate neutrophil migration.[1] This effect was linked to the attenuation of atypical PKC (aPKC) and STAT6 activation.[1]

Quantitative Data

| Parameter | Description | Typical Range/Value | Significance |

| PKC Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the DAG to the C1 domain of a PKC isoform. | Varies by isoform and lipid composition (nM to µM range) | Indicates the potency of the DAG as a PKC activator. |

| EC50 for PKC Activation | The concentration of the DAG that produces 50% of the maximal PKC activation. | Varies by isoform and cellular context | A measure of the functional potency of the DAG in a cellular system. |

| RasGRP Activation (GEF activity) | The rate of GDP-GTP exchange on Ras catalyzed by RasGRP in the presence of the DAG. | Fold-increase over basal | Quantifies the ability of the DAG to activate the Ras-MAPK pathway. |

| Intracellular Concentration | The concentration of the DAG within the cell membrane following a stimulus. | Highly dynamic and localized | Determines the magnitude and duration of the downstream signaling response. |

Experimental Protocols

Detailed experimental protocols for studying the signaling of this compound are not yet published. However, the following are standard methodologies used to investigate DAG signaling that would be applicable.

Lipid Extraction and Quantification

-

Lipid Extraction: Cellular lipids are typically extracted using the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system to partition lipids into an organic phase.

-

Quantification: The concentration of specific DAG species like this compound can be determined using liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of individual lipid molecules.

In Vitro PKC Activity Assay

-

Principle: This assay measures the ability of a DAG to activate a purified PKC isoform in a cell-free system.

-

Methodology: A specific peptide substrate for the PKC isoform, along with ATP (often radiolabeled with ³²P), is incubated with the purified PKC enzyme in the presence and absence of the DAG and phosphatidylserine (B164497) (a cofactor). The incorporation of the radiolabeled phosphate (B84403) into the substrate is then quantified to determine PKC activity.

Cellular PKC Translocation Assay

-

Principle: This assay visualizes the recruitment of PKC from the cytosol to the plasma membrane upon DAG generation or addition.

-

Methodology: Cells are transfected with a PKC isoform fused to a fluorescent protein (e.g., GFP-PKC). Upon treatment with a stimulus that generates DAG or with an exogenous DAG analog, the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane is observed using fluorescence microscopy.

Ras Activation Assay (GTP-Ras Pulldown)

-

Principle: This assay measures the amount of active, GTP-bound Ras in a cell lysate.

-

Methodology: Cell lysates are incubated with a recombinant protein containing the Ras-binding domain (RBD) of a Ras effector protein (e.g., Raf-1), which is typically fused to glutathione (B108866) S-transferase (GST) and bound to glutathione-sepharose beads. The RBD specifically binds to GTP-bound Ras. The beads are then washed, and the amount of pulled-down Ras is quantified by Western blotting.

Figure 4. General Experimental Workflow for Studying DAG Signaling.

Conclusion and Future Directions

This compound, as a specific diacylglycerol species, is poised to be a significant player in cellular signal transduction. While direct research on this molecule is currently limited, the established roles of DAGs in activating PKC and RasGRP provide a solid framework for understanding its potential functions. The intriguing findings on the closely related molecule, PLAG, suggest that this compound could have roles in modulating growth factor receptor signaling and immune responses.

Future research should focus on elucidating the specific signaling properties of this compound. This includes determining its binding affinities for various PKC isoforms and other DAG effectors, quantifying its impact on downstream signaling events, and exploring its physiological and pathological roles in various cellular contexts. Such studies will be instrumental for researchers and drug development professionals in harnessing the therapeutic potential of modulating diacylglycerol signaling pathways.

References

- 1. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RasGRP links T-cell receptor signaling to Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide to its Natural Occurrence, Analysis, and Cellular Functions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in cellular metabolism and signaling. This document details its natural sources and abundance, provides robust experimental protocols for its analysis, and explores its role in key signaling pathways.

Natural Sources and Abundance

This compound is a naturally occurring diacylglycerol found as a metabolic intermediate in the biosynthesis and degradation of more complex lipids, such as triacylglycerols. While specific quantitative data for this exact molecule is limited in the literature, its presence can be inferred from the analysis of lipid fractions in various natural sources. Diacylglycerols, in general, are found in modest quantities in biological materials.

Table 1: General Abundance of Diacylglycerols (DAGs) in Various Natural Sources

| Natural Source | General Abundance of Total DAGs | Key Constituent Fatty Acids | Citation |

| Human Milk | Up to 1% of total milk fat | Palmitic acid, Linoleic acid, Oleic acid | [1] |

| Bovine Milk | >95% Triacylglycerols, with smaller amounts of di- and monoacylglycerols | Palmitic acid, Oleic acid, Stearic acid | [2] |

| Vegetable Oils | Variable, typically a minor component resulting from partial hydrolysis of triacylglycerols | Palmitic acid, Linoleic acid, Oleic acid (varies by oil source) | [3] |

| Animal Tissues | Low steady-state levels, transiently increases upon cell signaling activation | Palmitic acid, Stearic acid, Arachidonic acid, Linoleic acid | [4] |

Experimental Protocols

The accurate quantification and characterization of this compound from biological samples require a multi-step approach involving lipid extraction, separation of lipid classes, and specific analytical techniques.

Lipid Extraction from Tissues and Fluids

A robust lipid extraction is paramount for accurate analysis. The Folch or Bligh and Dyer methods are widely employed for the comprehensive extraction of lipids from biological matrices.[5][6]

Protocol: Modified Bligh and Dyer Method for Lipid Extraction

-

Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v; 3 mL). For liquid samples like milk, directly mix with the solvent.

-

Phase Separation: Add chloroform (1 mL) and water (1 mL) to the homogenate. Vortex the mixture thoroughly for 2 minutes.

-

Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to facilitate phase separation.

-

Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

-

Re-extraction: Re-extract the upper aqueous phase and the protein pellet with chloroform (2 mL) to ensure complete recovery of lipids.

-

Pooling and Drying: Pool the chloroform extracts and evaporate the solvent under a stream of nitrogen gas.

-

Storage: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C until further analysis.

Separation of Diacylglycerols by Thin-Layer Chromatography (TLC)

TLC is a cost-effective and efficient method for separating different lipid classes, including diacylglycerols, from the total lipid extract.[7][8]

Protocol: TLC Separation of Diacylglycerols

-

Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate.

-

Sample Application: Spot the lipid extract onto the TLC plate.

-

Solvent System: Develop the plate in a chromatography tank containing a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: After development, visualize the separated lipid spots by spraying with a primuline (B81338) solution and viewing under UV light. Diacylglycerol standards should be run in parallel for identification.

-

Elution: Scrape the silica area corresponding to the diacylglycerol band and elute the lipids from the silica with chloroform:methanol (2:1, v/v).

-

Drying: Evaporate the solvent under nitrogen. The purified diacylglycerol fraction is now ready for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acids derived from diacylglycerols after derivatization.

Protocol: GC-MS Analysis of Diacylglycerol-Derived Fatty Acids

-

Transesterification: Convert the fatty acids in the purified diacylglycerol fraction to fatty acid methyl esters (FAMEs) by incubating with methanol containing 2% (v/v) sulfuric acid at 50°C for 2 hours.

-

Extraction of FAMEs: Extract the FAMEs with hexane.

-

GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a DB-225ms).

-

Quantification: Identify and quantify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards. The relative abundance of palmitic and linoleic acid will confirm the composition of the original diacylglycerol.

Analysis of Intact Diacylglycerols by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact diacylglycerol molecules, providing information on the specific fatty acid composition of each species.[9][10]

Protocol: LC-MS Analysis of Diacylglycerols

-

Chromatographic Separation: Use a reverse-phase C18 column for the separation of diacylglycerol species. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and isopropanol (B130326) with a small amount of ammonium (B1175870) formate (B1220265) is typically used.

-

Mass Spectrometry: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

-

Identification and Quantification: Identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode. Quantification can be achieved using a suitable internal standard.

Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. Their primary role is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.

Furthermore, the lipid environment of the cell membrane, including the presence of specific diacylglycerols, can influence the activity of membrane-bound receptors such as the Epidermal Growth Factor Receptor (EGFR). While direct modulation by this compound is yet to be fully elucidated, the general principle of lipid-mediated receptor regulation is an active area of research.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 8. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) of significant interest in lipid research and various industrial applications. As a key intermediate in the metabolism of triacylglycerols and phospholipids, its stereochemistry plays a crucial role in its biological activity and physical properties. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including its structural forms, physicochemical properties, and relevant experimental methodologies.

Diacylglycerols exist as positional isomers and, in the case of 1,2-diacylglycerols, as a pair of enantiomers. The specific positioning of the palmitoyl (B13399708) and linoleoyl acyl chains on the glycerol (B35011) backbone dictates the molecule's interaction with enzymes and its role in signaling pathways. Understanding these stereochemical nuances is critical for researchers in fields ranging from biochemistry and cell biology to food science and pharmaceuticals.

Isomers and Stereochemistry

This compound is a racemic mixture of two enantiomers. The stereochemistry of diacylglycerols is typically described using the stereospecific numbering (sn) system.

-

Positional Isomers: Diacylglycerols can exist as 1,2- or 1,3-isomers. In this compound, the fatty acids are located on adjacent carbon atoms of the glycerol backbone. The corresponding 1,3-isomer would be 1-Palmitoyl-3-linoleoyl-glycerol.

-

Enantiomers: 1,2-diacyl-sn-glycerols are chiral molecules. The two enantiomers of this compound are:

-

sn-1-Palmitoyl-2-linoleoyl-glycerol

-

sn-3-Palmitoyl-2-linoleoyl-glycerol (which is equivalent to sn-2-linoleoyl-1-palmitoyl-glycerol)

-

These enantiomers have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. This difference can lead to distinct biological activities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C37H68O5 | PubChem[1] |

| Molecular Weight | 592.9 g/mol | PubChem[1] |

| XLogP3 | 13.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 36 | PubChem[1] |

| Exact Mass | 592.50667527 Da | PubChem[1] |

| Monoisotopic Mass | 592.50667527 Da | PubChem[1] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |

| Heavy Atom Count | 42 | PubChem[1] |

Experimental Protocols

The synthesis, separation, and characterization of specific diacylglycerol isomers require precise and often complex experimental procedures. Below are generalized protocols based on established methodologies for similar lipids.

Stereospecific Synthesis of sn-1-Palmitoyl-2-linoleoyl-glycerol

The stereospecific synthesis of 1,2-diacyl-sn-glycerols often starts from a chiral precursor such as sn-glycerol-3-phosphate or isopropylidene-sn-glycerol. Enzymatic approaches using stereoselective lipases are also widely employed.

A representative chemoenzymatic synthesis approach:

-

Protection of the sn-3 hydroxyl group: Start with a suitable protected sn-glycerol derivative, for example, 1,2-O-isopropylidene-sn-glycerol.

-

Acylation at the sn-1 position: React the protected glycerol with palmitoyl chloride or palmitic acid anhydride (B1165640) in the presence of a suitable catalyst to introduce the palmitoyl group at the sn-1 position.

-

Deprotection: Remove the protecting group from the sn-2 and sn-3 positions.

-

Enzymatic acylation at the sn-2 position: Employ a lipase (B570770) with sn-2 specificity to esterify the free hydroxyl group at the sn-2 position with linoleic acid. This step is crucial for achieving the desired stereochemistry.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Separation of Enantiomers by Chiral HPLC

The separation of the enantiomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol:

-

Derivatization: The free hydroxyl group of the diacylglycerol is often derivatized to enhance its interaction with the chiral stationary phase and to allow for UV detection. Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU) and naphthylethyl isocyanate.

-

Chiral Stationary Phase: A chiral column is used for the separation. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the resolution of diacylglycerol enantiomers.

-

Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact composition is optimized to achieve the best separation.

-

Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength where the derivative absorbs strongly.

-

Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.

Characterization of Isomers

The structural confirmation of the synthesized and separated isomers is performed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the diacylglycerol, including the positions of the acyl chains.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can help to identify the fatty acid composition and their positions on the glycerol backbone.

-

Optical Rotation: The specific rotation of the purified enantiomers can be measured using a polarimeter to confirm their chirality.

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are produced by the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).

The primary downstream effector of DAG is Protein Kinase C (PKC). The binding of DAG to the C1 domain of PKC recruits it to the cell membrane and activates it. Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.

While specific signaling pathways for the individual enantiomers of this compound are not well-documented, the general diacylglycerol signaling pathway is well-established. A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory effects and to be involved in signaling pathways related to inflammation and cancer metastasis.[2][3]

Visualizations

Experimental Workflow for Synthesis and Separation

Caption: A representative experimental workflow for the synthesis, separation, and characterization of diacylglycerol enantiomers.

General Diacylglycerol Signaling Pathway

Caption: A simplified diagram of the general diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

The stereochemistry of this compound is a critical determinant of its physical and biological properties. While detailed experimental data on its individual enantiomers are sparse in publicly available literature, established methodologies for the synthesis, separation, and characterization of chiral lipids provide a framework for future research. A deeper understanding of the distinct roles of sn-1-palmitoyl-2-linoleoyl-glycerol and sn-3-palmitoyl-2-linoleoyl-glycerol in cellular processes holds significant potential for advancements in drug development, nutrition, and materials science. Further research is warranted to elucidate the specific biological functions and physicochemical characteristics of these enantiomers.

References

- 1. This compound | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted role of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a specific diacylglycerol (DAG), in the intricate network of lipid metabolism. PLG, like other DAGs, is not merely a metabolic intermediate but also a critical signaling molecule that influences a variety of cellular processes. This document details its functions, the signaling pathways it modulates, and the experimental methodologies used for its study, with a focus on providing actionable data and protocols for the scientific community.

Core Functions in Lipid Metabolism

This compound is a central node in lipid homeostasis, primarily serving two major roles: as a precursor for the synthesis of complex lipids and as a second messenger in intracellular signaling cascades.

-

Metabolic Intermediate: PLG is a key intermediate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[1][2] It is formed from phosphatidic acid and is subsequently acylated to form TAG.[1][3] This process is fundamental to energy balance and lipid storage in adipose tissue and other organs.[1][4]

-

Signaling Molecule: Beyond its structural role, PLG and other DAGs are potent second messengers.[2][5] Their accumulation in the plasma membrane, often triggered by extracellular signals, initiates a cascade of downstream events, most notably the activation of Protein Kinase C (PKC) isoforms.[6][7] This activation has profound implications for cell growth, differentiation, and metabolism.[8]

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by PLG is the Protein Kinase C (PKC) pathway. The specific fatty acid composition of DAG molecules can influence their signaling outcomes, suggesting that different DAG species may have distinct roles.[9]

Protein Kinase C (PKC) Activation:

Upon its generation at the plasma membrane, PLG recruits and activates various PKC isoforms.[6][7] This is a critical step in transducing extracellular signals into intracellular responses. The activation of PKC by DAG is a well-established mechanism that plays a role in numerous physiological and pathological processes.[7][8]

dot

Caption: Protein Kinase C (PKC) activation pathway initiated by diacylglycerol.

Implication in Insulin (B600854) Resistance:

An accumulation of intramuscular and hepatic DAGs, including species like PLG, has been strongly linked to the development of insulin resistance.[10][11] DAGs can activate specific PKC isoforms (PKCθ in muscle and PKCε in the liver) which in turn phosphorylate the insulin receptor substrate (IRS-1) at inhibitory serine sites.[10][11][12] This phosphorylation impairs insulin signaling, leading to reduced glucose uptake and contributing to the pathophysiology of type 2 diabetes.[10][12]

dot

Caption: DAG-mediated pathway to insulin resistance in muscle and liver cells.

Quantitative Data Summary

While specific quantitative data for this compound is sparse in the literature, the following table summarizes general quantitative information for diacylglycerols that is relevant for researchers.

| Parameter | Typical Range/Value | Context |

| Cellular Concentration | Low (pmol/mg protein) | Basal state; transiently increases upon cell stimulation. |

| PKC Activation (EC50) | Micromolar (µM) range | Varies depending on the PKC isoform and lipid composition of the membrane. |

| Fatty Acid Composition | Highly variable | Dependent on the precursor phospholipids (B1166683) and the activating stimulus. |

Experimental Protocols

The study of PLG and other DAGs requires specialized techniques for their extraction, quantification, and the assessment of their biological activity.

A. Quantification of Cellular Diacylglycerol Content

This protocol describes a common method for quantifying total DAG levels in cell or tissue samples using a DAG kinase assay.[13][14][15]

Materials:

-

Cells or tissue homogenate

-

Solubilizing buffer (7.5% octyl-β-D-glucoside, 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0)

-

2x reaction buffer (100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, 2 mM EGTA)

-

100 mM DTT (freshly prepared)

-

E. coli DAG kinase

-

[γ-33P]-ATP

-

Lipid standards (DAG and phosphatidic acid)

-

TLC plates and developing chamber

-

Solvents: Chloroform, Methanol, Acetic Acid, Acetone

Procedure:

-

Lipid Extraction: Extract total lipids from the sample using a standard Bligh-Dyer or Folch extraction method.

-

Drying: Dry the extracted lipids under a stream of nitrogen.

-

Solubilization: Resuspend the dried lipids in 40 µl of solubilizing buffer by vigorous vortexing.

-

Reaction Setup: On ice, add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli DAG kinase to the solubilized lipids.

-

Kinase Reaction: Initiate the reaction by adding 3 µCi of [γ-33P]-ATP. Vortex briefly and incubate at 25°C for 30 minutes.

-

Reaction Termination and Re-extraction: Stop the reaction by placing the tubes on ice. Re-extract the lipids.

-

Thin Layer Chromatography (TLC): Spot the re-extracted lipids onto a TLC plate alongside phosphatidic acid and DAG standards.

-

Chromatography: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform/methanol/acetic acid; 65/15/5, v/v/v).

-

Detection and Quantification: Dry the plate and expose it to a phosphor-imaging screen. The amount of radiolabeled phosphatidic acid corresponds to the initial amount of DAG in the sample.

dot

Caption: Workflow for the quantification of cellular diacylglycerol.

B. Analysis of Diacylglycerol Molecular Species by Mass Spectrometry

For a more detailed analysis of the different molecular species of DAG, such as PLG, mass spectrometry is the method of choice.[16]

Procedure Outline:

-

Lipid Extraction: Extract total lipids as described above.

-

Purification: Purify the DAG fraction from the crude lipid extract using solid-phase extraction (SPE) on a silica (B1680970) column.

-

Mass Spectrometry Analysis: Analyze the purified DAG fraction by direct infusion mass spectrometry (e.g., on a quadrupole time-of-flight (Q-TOF) mass spectrometer).

-

Quantification: Use appropriate internal standards for different DAG species to allow for accurate quantification.

-

Data Analysis: Identify and quantify individual DAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS experiments.

Conclusion and Future Directions

This compound is a key player in lipid metabolism, acting as both a building block for energy storage and a critical signaling molecule. Its role in the activation of PKC and its implication in the development of insulin resistance make it a molecule of significant interest for researchers in metabolism, cell signaling, and drug development. Future research should focus on elucidating the specific roles of different DAG molecular species in cellular signaling and pathology, which could open up new avenues for therapeutic intervention in metabolic diseases. The development of more specific inhibitors for the enzymes that produce or degrade particular DAG species will be crucial in these efforts.

References

- 1. ignoucorner.com [ignoucorner.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Signal transduction - Wikipedia [en.wikipedia.org]

- 6. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Roles of diacylglycerols and ceramides in hepatic insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of diacylglycerol activation of PKCθ in lipid-induced muscle insulin resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]

- 14. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]

- 15. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Discovery and history of 1-Palmitoyl-2-linoleoyl-rac-glycerol research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and its acetylated form, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), represent a class of lipids with significant therapeutic potential. Initially identified as a natural product with immunomodulatory properties, synthetic versions have been developed to explore a range of biological activities. This guide provides a comprehensive overview of the discovery, history, and ongoing research of PLAG, with a focus on its chemical synthesis, biological functions, and mechanisms of action. Detailed experimental protocols, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to support further research and drug development efforts in oncology, immunology, and inflammatory diseases.

Discovery and History

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a monoacetyldiglyceride, was first isolated from the horns of the Sika deer (Cervus nippon Temminck).[1] Traditional medicine has long utilized deer antlers for their purported health benefits, including enhancing immune function and physical performance.[2] Scientific investigation into the active components of deer antlers revealed that PLAG exhibits measurable biological activity, notably the stimulation of hematopoiesis in vitro.[1]

Beyond deer antlers, monoacetyldiglycerides structurally similar to PLAG are naturally present in various seed oils and bovine milk fat.[1][2] The therapeutic potential of naturally sourced PLAG prompted the development of a chemical synthesis process to produce a pure, identical compound for research and potential clinical applications.[2][3] This synthetic PLAG has been instrumental in elucidating its diverse pharmacological effects.

Initial research on synthetic PLAG confirmed its hematopoietic properties and demonstrated its potential in treating animal models of diseases such as sepsis and asthma.[1][4] Subsequent studies have expanded the scope of PLAG research to include its role in modulating the immune system, reducing inflammation, and inhibiting cancer progression.

Chemical Properties and Synthesis

The core structure of the molecule of interest is a glycerol (B35011) backbone with a palmitoyl (B13399708) group at the sn-1 position and a linoleoyl group at the sn-2 position. The most extensively researched variant is 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), where an acetyl group is present at the sn-3 position.

Chemical Structure

-

This compound: A diglyceride.

-

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG): A monoacetyldiglyceride. The addition of the acetyl group is crucial for many of its observed biological activities.

Synthesis of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

A key intermediate in the synthesis of pure PLAG is 1-palmitoyl-3-acetyl-rac-glycerol. The synthesis is a two-step process:

-

Acetylation of 1-Palmitoyl-rac-glycerol: 1-palmitoyl-rac-glycerol is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to produce 1-palmitoyl-3-acetyl-rac-glycerol.[2]

-

Acylation with Linoleic Acid: The carboxylic acid moiety of linoleic acid is activated, for example with pivaloyl chloride in the presence of a base like triethylamine (B128534). The resulting mixed anhydride is then reacted with 1-palmitoyl-3-acetyl-rac-glycerol, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to yield PLAG.[1]

Biological Activities and Therapeutic Potential

PLAG has demonstrated a wide range of biological activities, positioning it as a promising candidate for therapeutic development in various disease areas.

Immunomodulation

PLAG exhibits significant immunomodulatory functions. In a randomized, double-blind, placebo-controlled trial involving healthy adults, supplementation with PLAG for four weeks was found to be safe and to modulate immune responses. Specifically, it was suggested to have a function in inhibiting excessive immune activity, which could be beneficial in atopic and autoimmune diseases.[4]

Anti-inflammatory Effects

PLAG has shown potent anti-inflammatory effects in various preclinical models:

-